

Introduction: The Convergence of Privileged Scaffolds

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Compound of Interest

Compound Name: 4-(1H-indol-6-yl)-1,3-thiazol-2-amine

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The field of medicinal chemistry is driven by the strategic design of molecules that can effectively interact with biological targets. The compound **4-(1H-indol-6-yl)-1,3-thiazol-2-amine** is a quintessential example of scaffold hopping and molecular hybridization, combining two highly significant pharmacophores: the indole ring and the 2-aminothiazole moiety.

- **The Indole Nucleus:** A ubiquitous feature in both natural products and synthetic drugs, the indole ring is known for its ability to mimic the structure of tryptophan and participate in various biological interactions, including hydrogen bonding and π -stacking. Its presence is a hallmark of many approved drugs, contributing to a wide spectrum of activities.[1]
- **The 2-Aminothiazole Moiety:** This five-membered heterocycle is a cornerstone of medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Its rigid structure and capacity for multiple points of interaction make it an ideal building block for targeted therapies.

The strategic fusion of these two scaffolds at the 6-position of the indole ring presents a unique chemical entity with a distinct pharmacological profile. This guide will dissect the synthesis, characterization, and potential applications of this specific isomer, providing a robust framework for its scientific exploration.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. While a specific CAS (Chemical Abstracts Service) number for the 4-(1H-indol-6-yl) isomer is not prominently available in public databases, the CAS number for the closely related and more extensively studied isomer, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, is 22258-56-6.[3] Researchers should take care to distinguish between these isomers in their work.

The fundamental properties of **4-(1H-indol-6-yl)-1,3-thiazol-2-amine** can be calculated and are summarized below.

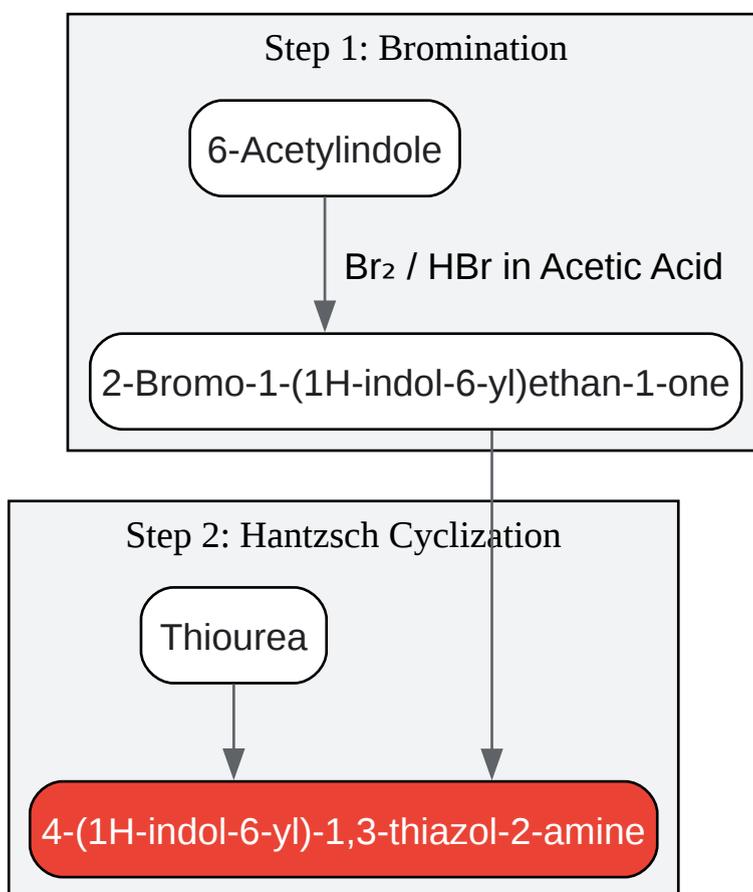
Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₉ N ₃ S
Molecular Weight	215.28 g/mol
IUPAC Name	4-(1H-indol-6-yl)-1,3-thiazol-2-amine
Canonical SMILES	<chem>C1=CC2=C(C=C1C3=CSC(=N3)N)C=CN2</chem>
Hydrogen Bond Donors	2 (indole -NH, amine -NH ₂)
Hydrogen Bond Acceptors	3 (thiazole -N=, amine -N, indole -N)
LogP (Calculated)	~2.5 - 3.0

Synthesis and Mechanistic Rationale

The construction of the 4-aryl-1,3-thiazol-2-amine core is most efficiently achieved via the Hantzsch Thiazole Synthesis. This classic condensation reaction provides a reliable and versatile route to the target scaffold. The causality behind this synthetic choice lies in its high efficiency and the ready availability of the required precursors.

The logical pathway involves the reaction of an α -haloketone with a thiourea derivative. For the synthesis of **4-(1H-indol-6-yl)-1,3-thiazol-2-amine**, the key intermediates are 6-acetylindole and, subsequently, 2-bromo-1-(1H-indol-6-yl)ethan-1-one.



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Caption: Synthetic workflow for **4-(1H-indol-6-yl)-1,3-thiazol-2-amine**.

Experimental Protocol: A Self-Validating System

Objective: To synthesize **4-(1H-indol-6-yl)-1,3-thiazol-2-amine**.

Part A: Synthesis of 2-Bromo-1-(1H-indol-6-yl)ethan-1-one (α -Haloketone Intermediate)

- Rationale: This step introduces the electrophilic α -halogen required for the subsequent cyclization with the nucleophilic sulfur of thiourea. The use of an acid catalyst facilitates the enolization of the ketone, which is the reactive species for bromination.
- Procedure:

- To a solution of 6-acetylindole (1.0 eq) in glacial acetic acid (10 mL/g), add a catalytic amount of 48% HBr.
- Warm the mixture to 40-50°C.
- Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 60°C.
- Stir the reaction for 2-4 hours until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) confirms the consumption of the starting material.
- Pour the reaction mixture into ice-cold water. The product will precipitate.
- Filter the solid, wash thoroughly with water to remove acid, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Part B: Hantzsch Thiazole Synthesis

- Rationale: This is the key bond-forming step. Thiourea acts as a binucleophile. The sulfur atom first displaces the bromide, followed by an intramolecular condensation between the amine and the carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.
- Procedure:
 - Suspend the crude 2-bromo-1-(1H-indol-6-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL/g).
 - Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction to room temperature. A solid precipitate should form.
 - Filter the solid and wash with cold ethanol. The initial product may be the hydrobromide salt.
 - To obtain the free base, suspend the salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

- Filter the resulting solid, wash with water, and dry under vacuum to yield the target compound, **4-(1H-indol-6-yl)-1,3-thiazol-2-amine**.

Spectroscopic Characterization

Structural elucidation is confirmed using standard spectroscopic methods. Based on data from analogous 4-(indol-3-yl)thiazoles, the following spectral characteristics are expected.^[4]

- ¹H-NMR (DMSO-d₆):
 - Indole NH: A broad singlet typically downfield, ~11.0-12.0 ppm.
 - Aromatic Protons (Indole Ring): A series of doublets and triplets between ~7.0-8.0 ppm, with coupling constants characteristic of the substitution pattern.
 - Thiazole H5: A sharp singlet around ~6.5-7.0 ppm.
 - Amine NH₂: A broad singlet around ~6.6-6.8 ppm.
- ¹³C-NMR (DMSO-d₆):
 - C-NH₂ (Thiazole C2): A characteristic signal at ~167-169 ppm.
 - Indole & Thiazole Carbons: A series of signals in the aromatic region of ~100-150 ppm.
- Mass Spectrometry (ESI+): The spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 216.05.

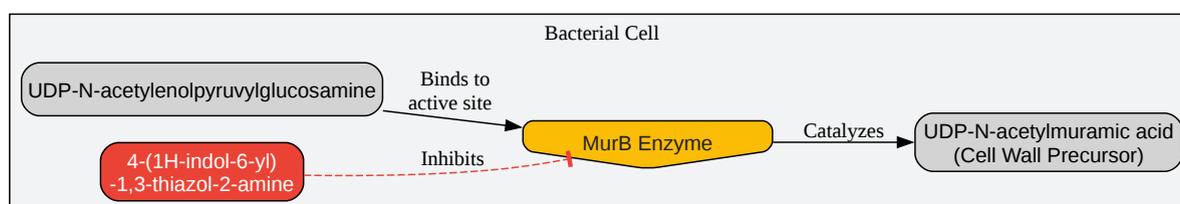
Potential Biological Significance and Therapeutic Applications

While direct biological data for the 6-yl isomer is scarce, a wealth of information on the 3-yl and other substituted indolylthiazoles provides a strong, data-driven foundation for predicting its therapeutic potential.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 4-(indol-3-yl)thiazole-2-amines possess potent antibacterial and antifungal properties.[4][5][6]

- **Antibacterial Action:** These compounds have shown activity against both Gram-positive (e.g., *S. aureus*) and Gram-negative (e.g., *S. Typhimurium*) bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range (0.06–1.88 mg/mL).[4][5] Docking studies suggest that this activity may arise from the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[1][4][5] The inhibition of this pathway disrupts bacterial cell wall formation, leading to cell death.
- **Antifungal Action:** The scaffold has also been implicated in potent antifungal activity, with some compounds showing efficacy comparable or superior to reference drugs like ketoconazole.[1][5] The proposed mechanism is the inhibition of lanosterol 14 α -demethylase (CYP51), a critical enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1]



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Caption: Proposed mechanism of antibacterial action via MurB enzyme inhibition.

Anticancer Potential

The 2-aminothiazole core is a well-established scaffold in oncology, and its combination with an indole moiety has led to the development of potent multitargeted anticancer agents.[7]

Analogous compounds have demonstrated cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2).[8] The mechanism of action can be multifaceted,

often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Future Directions and Research Perspectives

4-(1H-indol-6-yl)-1,3-thiazol-2-amine is a molecule of high potential that warrants further investigation. Key future directions include:

- **Definitive Synthesis and Characterization:** Execution of the proposed synthesis and full spectroscopic confirmation to establish a reference standard for the compound.
- **Broad Biological Screening:** Systematic screening against a wide panel of bacterial and fungal pathogens, including resistant strains (e.g., MRSA), and a diverse panel of human cancer cell lines.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis of a library of derivatives by modifying both the indole (e.g., N-alkylation, substitution at other positions) and the aminothiazole (e.g., N-acylation) moieties to optimize potency and selectivity.
- **In Silico and Mechanistic Studies:** Computational docking and subsequent biochemical assays to confirm the biological targets (e.g., MurB, CYP51, protein kinases) and elucidate the precise mechanism of action.
- **Pharmacokinetic Profiling:** Evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness and potential for in vivo efficacy.

Conclusion

4-(1H-indol-6-yl)-1,3-thiazol-2-amine stands as a strategically designed molecule at the intersection of proven pharmacophores. Guided by the extensive biological activities of its isomers and related analogs, it holds considerable promise as a scaffold for the development of novel antimicrobial and anticancer agents. The synthetic pathways are logical and well-established, and the tools for its characterization and biological evaluation are readily available. This technical guide provides the foundational framework and expert insights necessary for researchers to unlock the full therapeutic potential of this compelling compound.

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